molecular formula C15H14ClNOS B6100745 2-(2-chlorophenyl)-1-(2-thienylcarbonyl)pyrrolidine

2-(2-chlorophenyl)-1-(2-thienylcarbonyl)pyrrolidine

Cat. No. B6100745
M. Wt: 291.8 g/mol
InChI Key: DUZXUVJKVQBUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-1-(2-thienylcarbonyl)pyrrolidine, also known as CTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTP belongs to the class of pyrrolidine compounds and has a molecular formula of C16H14ClNO2S.

Scientific Research Applications

2-(2-chlorophenyl)-1-(2-thienylcarbonyl)pyrrolidine has shown potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. This compound has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In addition, this compound has been studied for its potential as a ligand in the development of new materials for organic electronics. This compound has also been investigated for its potential as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-1-(2-thienylcarbonyl)pyrrolidine is not fully understood. However, studies have suggested that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound has anti-inflammatory and anti-cancer effects. This compound has been shown to reduce the production of inflammatory cytokines and prostaglandins. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-chlorophenyl)-1-(2-thienylcarbonyl)pyrrolidine in lab experiments is its potential as a therapeutic agent for various diseases. This compound has also shown potential as a chiral auxiliary in asymmetric synthesis. However, one limitation of using this compound in lab experiments is its low solubility in water, which may require the use of organic solvents.

Future Directions

Future research on 2-(2-chlorophenyl)-1-(2-thienylcarbonyl)pyrrolidine could focus on its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, further studies could investigate the use of this compound as a chiral auxiliary in asymmetric synthesis. Furthermore, the development of new materials for organic electronics using this compound as a ligand could be an area of future research.

Synthesis Methods

The synthesis of 2-(2-chlorophenyl)-1-(2-thienylcarbonyl)pyrrolidine involves the reaction of 2-chlorobenzaldehyde with 2-thiophenecarboxylic acid in the presence of sodium hydroxide. The resulting product is then reacted with pyrrolidine and acetic anhydride to obtain this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound.

properties

IUPAC Name

[2-(2-chlorophenyl)pyrrolidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c16-12-6-2-1-5-11(12)13-7-3-9-17(13)15(18)14-8-4-10-19-14/h1-2,4-6,8,10,13H,3,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZXUVJKVQBUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CS2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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